2-(5-Methyl-2-thienyl)piperidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2-thienyl)piperidine oxalate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms The compound is characterized by the presence of a thienyl group (a sulfur-containing five-membered ring) attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-thienyl)piperidine oxalate typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-thienyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(5-Methyl-2-thienyl)piperidine oxalate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications. It has been studied for its effects on certain receptors and enzymes, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-thienyl)piperidine oxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-2-thienyl)piperidine
- 2-(5-Methyl-2-thienyl)piperidine hydrochloride
- 2-(5-Methyl-2-thienyl)piperidine sulfate
Uniqueness
2-(5-Methyl-2-thienyl)piperidine oxalate is unique due to its oxalate salt form, which can influence its solubility, stability, and bioavailability. Compared to its hydrochloride and sulfate counterparts, the oxalate salt may offer distinct advantages in certain applications, such as improved pharmacokinetic properties or enhanced reactivity in chemical synthesis.
Properties
Molecular Formula |
C12H17NO4S |
---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)piperidine;oxalic acid |
InChI |
InChI=1S/C10H15NS.C2H2O4/c1-8-5-6-10(12-8)9-4-2-3-7-11-9;3-1(4)2(5)6/h5-6,9,11H,2-4,7H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
SZEKWWNQYMRHBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.